molecular formula C9H11NO5 B12885452 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane CAS No. 51792-29-1

4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane

Cat. No.: B12885452
CAS No.: 51792-29-1
M. Wt: 213.19 g/mol
InChI Key: LAEDCVAUXSPXGN-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane is a chemical compound of interest in antimicrobial research, incorporating two significant chemical motifs: the 5-nitrofuran moiety and the 1,3-dioxane ring. The 5-nitrofuran group is a well-established pharmacophore known for its broad-spectrum antibacterial properties. In related compounds, this moiety acts as a prodrug; it is activated by bacterial nitroreductase enzymes, leading to the generation of reactive species that cause oxidative stress and DNA damage, ultimately resulting in bacterial cell death . This mechanism is particularly relevant in the fight against ESKAPE pathogens, a group of priority drug-resistant bacteria . The 1,3-dioxane component, as seen in the structural analogue 4-methyl-1,3-dioxane, contributes to the compound's overall physicochemical properties . Researchers are exploring molecular hybrids like this one to develop new agents that overcome antibiotic resistance by fine-tuning the molecular periphery to achieve high selectivity against specific bacterial targets . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51792-29-1

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

4-methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane

InChI

InChI=1S/C9H11NO5/c1-6-4-5-13-9(14-6)7-2-3-8(15-7)10(11)12/h2-3,6,9H,4-5H2,1H3

InChI Key

LAEDCVAUXSPXGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 5 Nitrofuran 2 Yl 1,3 Dioxane and Its Analogues

Strategies for the Synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane

The primary approach to synthesizing this compound involves the formation of the 1,3-dioxane (B1201747) ring through the condensation of a carbonyl compound with a 1,3-diol.

The synthesis of 1,3-dioxane derivatives is commonly achieved through the acid-catalyzed acetalization reaction between an aldehyde or ketone and a corresponding 1,3-diol. researchgate.net In the case of this compound, the precursors are 5-nitro-2-furaldehyde and 1,3-butanediol. This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water formed during the reaction is typically removed. researchgate.net

Commonly used acid catalysts for this transformation include para-toluenesulfonic acid (p-TsOH). researchgate.netmdpi.com The reaction mechanism involves the protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which increases its electrophilicity. The diol's hydroxyl groups then act as nucleophiles, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps lead to the closure of the six-membered dioxane ring.

Table 1: General Conditions for Acid-Catalyzed Acetalization

Reactants Catalyst Solvent Conditions Outcome

The reactivity of the 5-nitro-2-furaldehyde can be influenced by the reaction conditions. For instance, in alkaline solutions, it can form an anion of (5-nitrofuran-2-yl)methanediol, which may undergo irreversible ring-opening upon acidification. researchgate.net Therefore, careful control of the acidic conditions is crucial for successful acetal formation.

The condensation of 5-nitro-2-furaldehyde with 1,3-butanediol can result in the formation of stereoisomers. Since 1,3-butanediol is chiral and the dioxane ring has two stereocenters (at C2 and C4), a mixture of diastereomers (cis and trans isomers) can be produced. The stereochemistry of 2,4-disubstituted 1,3-dioxanes is a subject of significant interest in conformational analysis. nih.govresearchgate.net

Achieving stereoselectivity in the synthesis is often a key objective. The ratio of cis to trans isomers can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. researchgate.netacs.org Thermodynamic or kinetic control of the reaction can favor the formation of one diastereomer over the other. Generally, the thermodynamically more stable isomer, which often has bulky substituents in equatorial positions to minimize steric strain, is favored under equilibrium conditions. researchgate.net

For instance, stereoselective methods have been developed for the synthesis of trans-2,5-disubstituted 1,3-dioxane derivatives by performing the acetalization in saturated aqueous solutions of specific inorganic salts like CaCl₂, which can favor high trans selectivity. researchgate.netacs.org While this specific substitution pattern differs from the target compound, the principle of using specific reaction media to influence stereochemical outcomes is broadly applicable. Methodologies for stereoselective reduction or alkylation of precursor 1,3-dioxan-5-ones have also been developed to provide specific cis or trans diastereomers. thieme-connect.com

Derivatization and Structural Modification of this compound Analogues for Structure-Activity Relationship Studies

To explore and optimize the biological activity of a lead compound, medicinal chemists synthesize a variety of analogues. For this compound, modifications can be made to either the 1,3-dioxane moiety or the 5-nitrofuran heterocycle to investigate structure-activity relationships (SAR). nih.govresearchgate.net

Systematic modifications of the 1,3-dioxane ring can probe the importance of its size, shape, and substitution pattern for biological activity. Variations can include:

Altering the C4-substituent: The methyl group at the C4 position can be replaced with other alkyl groups (ethyl, propyl, etc.) or functional groups to assess the impact of steric bulk and electronics in this region.

Introducing substituents at other positions: Additional substituents could be introduced at the C5 or C6 positions of the dioxane ring. The synthesis of 2,4,6-substituted-1,3-dioxanes has been achieved through the condensation of meso-2,4-pentanediol with various aldehydes. researchgate.net

Varying the diol backbone: Using different 1,3-diols in the initial synthesis (e.g., 1,3-propanediol, 2,4-pentanediol) would lead to analogues with different substitution patterns and conformational properties. mdpi.com

These modifications can influence the molecule's lipophilicity, metabolic stability, and how it fits into a biological target's binding site.

The 5-nitrofuran ring is often the key pharmacophore, and its modification is a common strategy for creating new derivatives. nih.gov The nitro group is crucial for the mechanism of action of many nitrofuran drugs, which involves its enzymatic reduction within target cells to reactive species that can damage cellular macromolecules. nih.gov

Chemical transformations can include:

Reduction of the nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized. However, this often leads to a loss of the characteristic biological activity associated with nitrofurans.

Late-stage functionalization: Modern synthetic methods allow for the direct modification of the furan (B31954) ring itself. For example, copper-catalyzed C-H late-stage functionalization has been used to introduce various groups (e.g., hydroxyl, methyl, azido, cyano) at positions adjacent to the nitro group, generating novel analogues. nih.gov

Modifications via the C2 position: While the C2 position is occupied by the dioxane ring in the parent compound, SAR studies often involve synthesizing analogues where the group at C2 is varied. For example, 5-nitrofuran-2-carbaldehyde can be used as a starting material for condensation reactions with ketones to form chalcones, or it can be converted to a carboxylic acid and then to amides. mdpi.comresearchgate.netosti.gov These transformations create a diverse set of compounds for biological screening. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques in the Characterization of this compound and its Derivatives

The unambiguous characterization of newly synthesized compounds is essential. A combination of spectroscopic and chromatographic methods is employed to confirm the structure, purity, and stereochemistry of this compound and its derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. chemrxiv.orgbibliotekanauki.pl

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals would include doublets for the furan ring protons, a singlet or doublet for the acetal proton at C2, and complex multiplets for the dioxane ring protons. chemrxiv.orgchemicalbook.com The coupling constants between protons on the dioxane ring are particularly useful for determining the ring's conformation and the relative stereochemistry (cis/trans) of the substituents. researchgate.net

¹³C NMR: Shows the number of distinct carbon environments in the molecule. mdpi.com The chemical shift of the acetal carbon (C2) is typically in the range of 90-110 ppm.

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. bibliotekanauki.plmdpi.com Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass data, confirming the molecular formula. rrpharmacology.ru Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing further structural information. scielo.br

Table 2: Key Spectroscopic Data for Characterization

Technique Information Obtained Expected Features for this compound
¹H NMR Proton environment, connectivity, stereochemistry Signals for furan protons (~7-8 ppm), acetal proton (~5-6 ppm), dioxane ring protons, and methyl group. chemrxiv.orgchemicalbook.com
¹³C NMR Carbon skeleton Signals for furan carbons, acetal carbon (~90-110 ppm), dioxane ring carbons, and methyl carbon. mdpi.com
Mass Spec. Molecular weight, fragmentation pattern, formula Molecular ion peak corresponding to C₉H₁₁NO₅, fragmentation patterns showing loss of moieties.

| FT-IR | Functional groups | Strong absorptions for N-O stretching (nitro group), C-O stretching (ether/acetal). bibliotekanauki.pl |

Chromatographic Techniques:

Chromatography is essential for the purification of the synthesized compounds and for the analysis of their purity.

High-Performance Liquid Chromatography (HPLC): Widely used to separate the product from starting materials and byproducts and to determine its purity. researchgate.net Reversed-phase columns (e.g., C18) are commonly employed for the analysis of nitrofuran derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. fda.gov It is the standard method for detecting and quantifying nitrofuran compounds and their metabolites, often at very low concentrations. scielo.brnih.govqub.ac.ukshimadzu.comnih.gov The method typically involves separation on a C18 or similar column followed by detection using MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. scielo.brresearchgate.net

These advanced analytical methods are indispensable for ensuring the quality and confirming the identity of this compound and its structurally diverse analogues prepared for further study.

Structure Activity Relationship Sar and Computational Studies of 4 Methyl 2 5 Nitrofuran 2 Yl 1,3 Dioxane and Its Analogues

Quantitative and Qualitative Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) studies on nitrofuran analogues have identified key molecular features that govern their antimicrobial activity. These studies mathematically correlate structural or physicochemical properties of compounds with their biological effects, providing predictive models for designing new derivatives. researchgate.netaimspress.com

Influence of Stereochemistry and Substituent Electronic/Steric Properties on Biological Potency

The biological activity of nitrofuran compounds is significantly influenced by the electronic properties of substituents on the nitrofuran ring system. QSAR studies have shown that the biological potency of nitrofuran derivatives often correlates with electronic parameters like the Hammett substituent constant (σ) or the cyclic voltametric reduction potential. nih.gov This suggests that the reduction of the nitro group is a crucial step in their mechanism of action, a common feature among nitroheterocyclic drugs. mdpi.com The presence of electron-withdrawing groups can facilitate this reduction, thereby enhancing cytotoxic activity.

Impact of Molecular Periphery on Antimicrobial Selectivity

The molecular periphery—the parts of the molecule extending from the core nitrofuran "warhead"—plays a decisive role in determining the antimicrobial selectivity of these compounds. mdpi.comresearchgate.netnih.gov By strategically modifying the substituents on the 1,3-dioxane (B1201747) ring or by replacing it with other cyclic systems, it is possible to fine-tune the activity spectrum of the drug. mdpi.comhse.ru This approach allows for the development of "precision antibiotics" that target specific pathogens, potentially reducing the risk of resistance development. mdpi.com

Studies on series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have demonstrated that variations in the molecular periphery lead to high selectivity against different bacterial species. researchgate.netnih.gov For instance, certain derivatives show potent activity against Gram-positive ESKAPE pathogens like S. aureus, while others are more effective against M. tuberculosis. researchgate.net This selectivity is attributed to how the different peripheral moieties interact with species-specific biological targets, such as different types of nitroreductases. mdpi.com The 4-methyl-1,3-dioxane portion of the title compound constitutes its molecular periphery and its specific structure and stereochemistry are key determinants of its selective interactions with microbial targets.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable computational techniques for visualizing and predicting how a molecule like 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane interacts with its biological targets. These methods provide insights into the binding modes and affinities that underpin the compound's biological activity.

Prediction of Ligand-Protein Interactions with Target Enzymes (e.g., nitroreductases, GroEL/ES chaperonins)

The primary mechanism of action for nitrofuran antibiotics involves the reductive activation of the nitro group by bacterial enzymes, predominantly nitroreductases (e.g., NfsA, NfsB) and azoreductases (AzoR). mdpi.comajprd.com Molecular docking studies are frequently used to predict how nitrofuran derivatives bind to the active sites of these enzymes. ajprd.comresearchgate.net

Simulations with analogues of this compound show that the nitrofuran core typically positions itself near the enzyme's flavin mononucleotide (FMN) cofactor, which is essential for the reduction process. mdpi.com The specific interactions are dictated by the molecular periphery. For example, docking studies of various nitrofuran derivatives against E. coli nitroreductase (PDB ID: 1YLU) revealed interactions with key amino acid residues such as glutamic acid (GLU 165), arginine (ARG 10 & 207), and serine (SER 12, 39, 40). ajprd.comresearchgate.net The 1,3-dioxane ring and its methyl substituent would form van der Waals and hydrophobic interactions within the binding pocket, contributing to the stability and orientation of the ligand-protein complex.

Beyond reductases, other potential targets have been identified, including phosphoglycerate kinase (Pgk), highlighting that nitrofurans may have multiple mechanisms of action. mdpi.com The ability to model interactions with a range of potential targets across different bacterial species is key to understanding the observed antimicrobial selectivity. mdpi.com

Elucidation of Binding Conformations and Affinity Landscapes

Docking simulations not only identify potential binding partners but also elucidate the likely binding conformations (poses) of the ligand within the enzyme's active site. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the ligand's potency. For a series of nitrofuran derivatives docked against E. coli nitroreductase, docking scores ranged from -5.9 to -8.8 kcal/mol. ajprd.comresearchgate.net

The binding conformation is critical. For instance, in studies of nitrofuran analogs targeting the Ddn nitroreductase from M. tuberculosis, the introduction of different substituents on the molecular periphery was shown to cause a complete reorientation of the molecule within the active site. mdpi.com This reorientation, driven by changes in lipophilic contacts with residues like Pro6, Phe8, and Trp139, directly correlated with a loss of anti-tuberculosis activity. mdpi.com Therefore, the specific shape and stereochemistry of the 4-methyl-1,3-dioxane moiety are expected to be crucial in establishing a productive binding conformation for enzymatic reduction. The affinity landscape, mapped by simulating multiple derivatives, helps in visualizing how small structural changes translate into significant differences in binding energy and, consequently, biological activity.

Quantum Chemical Calculations for Understanding Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. northwestern.edu These methods are used to calculate properties like molecular orbital energies, charge distributions, and reaction barriers, which are essential for understanding the chemical behavior of nitrofuran derivatives.

For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest. A lower LUMO energy indicates that the molecule is more readily reduced, which is the key activation step for nitrofuran antibiotics. Quantum chemical calculations can precisely determine these values and help rationalize the observed SAR, where electron-withdrawing substituents that lower the LUMO energy often lead to increased potency.

Studies on the conformational isomerization of 4-methyl-1,3-dioxane using nonempirical Hartree-Fock methods have detailed the potential energy surface of the ring system. researchgate.net Such calculations confirm the stability of different conformers (e.g., equatorial vs. axial chair) and the energy barriers between them. This information is vital for understanding the dynamic behavior of the molecule and which conformations are likely to be present when interacting with a biological target. Computational methods like DFT, often using functionals like B3LYP, are employed to study stereoelectronic effects, such as hyperconjugative interactions, which stabilize certain conformations and influence bond lengths and reactivity within the 1,3-dioxane ring. acs.org These detailed electronic structure calculations complement the broader predictions from QSAR and docking studies, providing a more complete picture of the molecule's behavior. researchgate.net

Future Research Directions and Translational Perspectives for 4 Methyl 2 5 Nitrofuran 2 Yl 1,3 Dioxane Research

Strategies for Mitigating Microbial Resistance to Nitrofuran-Dioxane Compounds

The durability of nitrofurans against the development of widespread microbial resistance is a key advantage; however, resistance can and does emerge. researchgate.netnih.gov Future strategies to mitigate this should be multifaceted, focusing on both the chemical structure of the compounds and their interaction with bacterial systems.

A primary mechanism of action for nitrofurans involves their activation by bacterial nitroreductases into reactive intermediates that damage cellular macromolecules, including DNA, RNA, and proteins. nih.govpatsnap.comresearchgate.netnih.gov Resistance often arises from mutations in the genes encoding these activating enzymes, such as nfsA and nfsB in E. coli. nih.gov

Key Mitigation Strategies:

Development of Novel Derivatives: Chemical modification of the nitrofuran-dioxane scaffold can lead to compounds that are activated by a broader range of nitroreductases or have alternative mechanisms of action that are less susceptible to existing resistance pathways. ijabbr.com Fine-tuning the molecular periphery of the nitrofuran structure can enhance selectivity and combat resistance. mdpi.com

Combination Therapies: Combining nitrofuran-dioxane compounds with other antimicrobial agents can create synergistic effects, where the combination is more potent than the individual drugs. nih.gov This approach can also capitalize on collateral sensitivity, where resistance to one drug increases susceptibility to another.

Targeting Resistance Mechanisms: Research into inhibitors of efflux pumps, which can expel antimicrobials from bacterial cells, could restore the activity of nitrofuran-dioxane compounds against resistant strains.

Natural Compound Synergy: Investigating the synergistic effects of nitrofuran-dioxanes with natural compounds, such as polyphenols, may enhance their efficacy against resistant bacteria. nih.gov

Table 1: Research Approaches to Overcome Nitrofuran Resistance

Strategy Approach Rationale
Chemical Modification Synthesize novel analogs of 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane. To create compounds that can overcome resistance mutations in bacterial nitroreductases. ijabbr.com
Combination Therapy Pair nitrofuran-dioxanes with other classes of antibiotics. To achieve synergistic killing of bacteria and reduce the likelihood of resistance emerging. nih.gov
Inhibition of Resistance Develop compounds that block bacterial efflux pumps. To prevent the removal of the nitrofuran-dioxane from the bacterial cell, thereby increasing its effective concentration.
Natural Product Synergy Screen for natural compounds that enhance nitrofuran activity. To leverage the diverse chemical space of natural products to find adjuvants that can restore or boost efficacy. nih.gov

Exploration of Broadened Therapeutic Applications (e.g., antiparasitic potential, niche antimicrobial uses)

While nitrofurans are well-established as antibacterial agents, their therapeutic potential may extend to other infectious diseases. The reactive intermediates produced by nitrofuran activation are toxic to a range of microorganisms, suggesting broader applications.

Antiparasitic Potential:

Recent studies have highlighted the antiparasitic potential of nitrofuran derivatives. For instance, various 5-nitrofuran compounds have demonstrated activity against parasites such as Toxoplasma gondii and Leishmania major. mdpi.comnih.gov The mechanism is thought to be similar to their antibacterial action, involving the generation of toxic reactive intermediates within the parasite. nih.gov For example, nifurtimox, a 5-nitrofuran derivative, is used in the treatment of Chagas disease, caused by Trypanosoma cruzi. nih.gov The structural features of the nitrofuran, as well as the attached moieties, play a crucial role in their antiparasitic effects. mdpi.com

Niche Antimicrobial Uses:

Beyond common bacterial infections, nitrofuran-dioxane compounds could be investigated for activity against:

Mycobacterium tuberculosis: Some novel nitrofuran derivatives have shown promising activity against M. tuberculosis, including multidrug-resistant strains. nih.govsci-hub.se

ESKAPE Pathogens: The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a major cause of hospital-acquired infections and are often highly resistant to antibiotics. New nitrofuran derivatives have shown activity against some of these challenging pathogens. mdpi.comnih.gov

Helicobacter pylori: Certain nitrofuran-based compounds have been explored for their potential to treat infections caused by H. pylori. researchgate.net

Table 2: Potential Expanded Therapeutic Uses for Nitrofuran-Dioxane Compounds

Application Target Organism(s) Supporting Evidence
Antiparasitic Toxoplasma gondii, Leishmania major, Trypanosoma cruzi Studies on various 5-nitrofuran derivatives have shown significant in vitro activity against these parasites. mdpi.comnih.govnih.gov
Antimycobacterial Mycobacterium tuberculosis Novel nitrofuran-containing molecules have demonstrated potent activity against drug-sensitive and multidrug-resistant strains. nih.govsci-hub.se
ESKAPE Pathogens S. aureus, E. faecium, K. pneumoniae, etc. Synthesized nitrofuran derivatives have exhibited inhibitory activity against these critical drug-resistant bacteria. mdpi.comnih.gov

Advanced Synthetic Methodologies for Enhanced Structural Diversity and Complexity

The synthesis of novel this compound derivatives with improved properties requires advanced and flexible synthetic strategies. The goal is to create a diverse library of compounds for biological screening, allowing for a thorough exploration of the structure-activity relationship.

Modern Synthetic Approaches:

Combinatorial Chemistry: The use of combinatorial approaches can rapidly generate a large number of structurally related nitrofuran-dioxane analogs. This can be achieved by varying the substituents on both the nitrofuran and dioxane rings.

Catalytic Methods: The development of novel catalytic methods can facilitate the efficient and selective synthesis of complex nitrofuran derivatives. For example, palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of functional groups. mdpi.com

Multi-component Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly streamline the synthetic process.

Flow Chemistry: The use of flow chemistry can enable the safe and scalable synthesis of nitrofuran compounds, some of which may be unstable under traditional batch conditions.

The synthesis of various nitrofuran derivatives has been reported through methods such as the acylation of spirocyclic piperidines with 5-nitrofuran-2-carboxylic acid imidazolide and the reaction of 5-nitrofuran-2-carbaldehyde with acetophenones. sci-hub.senih.gov These methodologies can be adapted and expanded for the synthesis of novel nitrofuran-dioxane compounds.

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

A deeper understanding of how this compound and related compounds affect bacterial physiology is crucial for their rational design and effective use. Systems biology approaches, which involve the large-scale measurement of biological molecules, can provide a holistic view of the drug-pathogen interaction.

Key Systems Biology Techniques:

Genomics: Whole-genome sequencing of resistant mutants can identify the genetic basis of resistance to nitrofuran-dioxane compounds.

Transcriptomics (RNA-Seq): This technique can reveal how these compounds alter gene expression in bacteria, providing insights into the cellular pathways they affect.

Proteomics: By analyzing changes in the bacterial proteome upon drug exposure, researchers can identify the protein targets of the reactive intermediates generated from the nitrofuran-dioxane.

Metabolomics: This approach can uncover the metabolic pathways that are disrupted by the compound, offering a detailed picture of its mode of action. researchgate.net

By integrating data from these "omics" technologies, a comprehensive model of the mechanism of action and resistance can be constructed. This knowledge is invaluable for predicting efficacy, identifying potential synergistic drug combinations, and designing next-generation nitrofuran-dioxane compounds with improved therapeutic profiles. The multifactorial mechanism of action of nitrofurans, which includes damage to DNA, inhibition of protein synthesis, and disruption of the citric acid cycle, makes them particularly well-suited for investigation using systems biology approaches. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves bromination or acid-catalyzed condensation. For example, chalcone intermediates (e.g., 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones) can be brominated using bromine in glacial acetic acid under controlled conditions . Optimization includes:
  • Catalyst selection : Lewis acids (e.g., toluenesulfonic acid) improve cyclization efficiency.
  • Solvent systems : Refluxing toluene with a Dean-Stark apparatus aids byproduct removal .
  • Purification : Recrystallization from DMF/ethanol mixtures enhances purity .
Synthetic RouteCatalyst/SolventYield (%)Purity (%)Reference
Bromination of chalconesBromine/Acetic acid65–75>90
Acid-catalyzed cyclizationToluene/Dean-Stark70–8585–95

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR and DFT calculations : Identify conformers and functional groups (e.g., nitrofuran C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves disordered molecular positions (e.g., occupancy ratios in crystal lattices) .
  • NMR : ¹H/¹³C NMR distinguishes methyl and dioxane ring protons (δ 1.2–1.5 ppm for CH₃; δ 4.5–5.0 ppm for dioxane O–CH₂–O) .

Q. How is the preliminary biological activity of this compound assessed?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .
  • Controls : Compare to ampicillin/clotrimazole for activity benchmarks .

Advanced Research Questions

Q. How can DFT and FTIR spectroscopy resolve conformational ambiguities in this compound?

  • Methodological Answer :
  • DFT optimization : B3LYP/6-311++G(d,p) calculations predict low-energy conformers (e.g., axial vs. equatorial nitrofuran orientation) .
  • FTIR validation : Match computed vibrational modes (e.g., C–O–C dioxane stretches) to experimental spectra .
  • Crystallographic cross-validation : Compare DFT-optimized geometries with X-ray-derived bond lengths/angles .

Q. How should researchers address discrepancies in reported biological activity data for nitrofuran derivatives?

  • Methodological Answer :
  • Assay standardization : Ensure consistent inoculum size, growth media, and incubation times .
  • Metabolite profiling : LC-MS to detect degradation products that may alter activity .
  • Resistance studies : Test against nitroreductase-deficient bacterial strains to confirm mechanism .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :
  • Functional group modulation : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 4-methyl or nitrofuran positions .
  • Computational docking : AutoDock/Vina to predict binding to bacterial nitroreductases .
  • Bioisosteric replacement : Substitute dioxane with 1,3-dithiolane to assess ring flexibility .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
  • pH-dependent hydrolysis : Test in buffers (pH 2–10); nitrofuran moieties degrade rapidly in alkaline conditions .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks nitro group photolysis .

Q. How can reaction mechanisms for further derivatization (e.g., alkylation, acylation) be elucidated?

  • Methodological Answer :
  • Kinetic isotope effects : Compare kₐ/k₆ in deuterated solvents to identify rate-determining steps .
  • Trapping intermediates : Use ESI-MS to detect acylated or alkylated intermediates during reactions .
  • Stereochemical analysis : Chiral HPLC or Mosher’s method to resolve enantiomers in asymmetric syntheses .

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